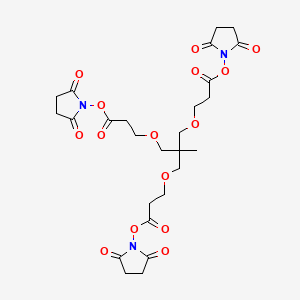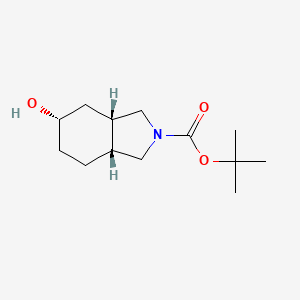
Nor-benzetimide
Vue d'ensemble
Description
Nor-benzetimide is an organic compound known for its role as a major metabolite of Benzetimide. Benzetimide is a muscarinic acetylcholine receptor antagonist with anticholinergic activity . This compound has a molecular formula of C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol .
Mécanisme D'action
Target of Action
Nor-benzetimide is a major metabolite of Benzetimide . Its primary target is the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of receptor in the nervous system that play a key role in mediating the actions of the neurotransmitter acetylcholine.
Mode of Action
This compound acts as an antagonist at the mAChR . This means it binds to the receptor and blocks its activation by acetylcholine. This inhibition of mAChR leads to anticholinergic activity , which can affect various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nor-benzetimide is prepared from Benzetimide through catalytic transfer hydrogenolysis . This process involves the transfer of hydrogen from a donor molecule to Benzetimide in the presence of a catalyst, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows the same catalytic transfer hydrogenolysis method. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Nor-benzetimide undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Applications De Recherche Scientifique
Nor-benzetimide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving muscarinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to its anticholinergic activity.
Medicine: Explored for potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new chemical entities and as a standard in analytical chemistry
Comparaison Avec Des Composés Similaires
Benzetimide: The parent compound of Nor-benzetimide, known for its anticholinergic activity.
Atropine: Another muscarinic acetylcholine receptor antagonist with similar pharmacological properties.
Scopolamine: A compound with anticholinergic activity, used for its effects on the central nervous system.
Uniqueness of this compound: this compound is unique due to its specific metabolic origin from Benzetimide and its distinct pharmacological profile. Unlike Atropine and Scopolamine, this compound is primarily studied as a metabolite, providing insights into the metabolic pathways and pharmacokinetics of Benzetimide .
Propriétés
IUPAC Name |
3-phenyl-3-piperidin-4-ylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-6-9-16(15(20)18-14,12-4-2-1-3-5-12)13-7-10-17-11-8-13/h1-5,13,17H,6-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKABEIXAFZEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)



![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)



![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)


![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)

